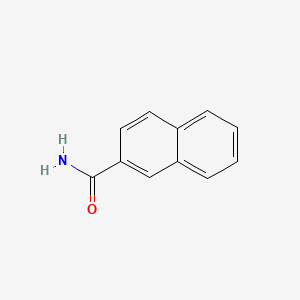

2-Naphthamide

描述

Structure

3D Structure

属性

IUPAC Name |

naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXXKQIRGQDWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876686 | |

| Record name | 2NAPHTHYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-82-5 | |

| Record name | 2-Naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2243-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Naphthamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Naphthamide, a carboxamide derivative of naphthalene, serves as a pivotal structural motif in medicinal chemistry and materials science. Its rigid bicyclic aromatic core and hydrogen-bonding capable amide functionality impart unique physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into the emerging role of this compound derivatives in drug discovery, with a particular focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.

Chemical Structure and Identification

This compound, systematically named naphthalene-2-carboxamide, is an organic compound characterized by a naphthalene ring substituted with a carboxamide group at the C2 position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | naphthalene-2-carboxamide[1][2] |

| CAS Number | 2243-82-5 |

| Molecular Formula | C₁₁H₉NO[1][3] |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)N[1] |

| InChI | InChI=1S/C11H9NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13)[1][3] |

| InChIKey | JVXXKQIRGQDWOJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are influenced by its aromatic naphthalene core and the polar amide group. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 171.19 g/mol |

| Appearance | White to off-white crystalline solid[3] |

| Melting Point | 192-194 °C |

| Boiling Point | 402 °C (predicted) |

| Solubility | Limited solubility in water; Soluble in organic solvents such as ethanol and acetone.[3] Quantitative solubility data in common laboratory solvents is not readily available in the literature. |

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize the expected spectral data based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.4 | s | 1H, Ar-H (H1) |

| ~7.9-8.0 | m | 3H, Ar-H |

| ~7.5-7.6 | m | 3H, Ar-H |

| ~7.5 (broad) | s | 2H, -NH₂ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~135 | Ar-C (quaternary) |

| ~132 | Ar-C (quaternary) |

| ~132 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~127 | Ar-CH |

| ~124 | Ar-CH |

| ~124 | Ar-CH |

Infrared (IR) Spectroscopy

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3150 | Strong, Broad | N-H stretching (amide) |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~1650 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) |

| 1600-1450 | Medium to Weak | C=C stretching (aromatic) |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight.

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 171 | [M]⁺ |

| 154 | [M - NH₃]⁺ |

| 127 | [M - C=O - NH₂]⁺ |

Synthesis and Experimental Protocols

This compound is typically synthesized from 2-naphthoic acid. The synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Synthesis of 2-Naphthoyl Chloride

Principle: 2-Naphthoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-naphthoyl chloride. This is a standard method for activating a carboxylic acid.[4]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-naphthoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 2-naphthoyl chloride can be purified by vacuum distillation or used directly in the next step.

Synthesis of this compound

Principle: 2-Naphthoyl chloride is reacted with ammonia in a nucleophilic acyl substitution reaction to yield this compound.[4]

Experimental Protocol:

-

Dissolve the crude 2-naphthoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Continue stirring for 1-2 hours at 0 °C and then allow the reaction to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

If a precipitate (this compound) forms, collect it by filtration, wash with cold water, and dry.

-

If the product remains in the organic layer, separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Role in Drug Discovery and Development

While this compound itself has limited reported biological activity, its rigid, planar structure and synthetic tractability make it an excellent scaffold for the development of novel bioactive molecules.[3] Derivatives of this compound have shown promise in various therapeutic areas, most notably as anticancer agents.

Inhibition of VEGFR-2 Signaling Pathway

A significant area of research for this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival are blocked, thereby suppressing tumor-induced angiogenesis.[7][8]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and PI3K-Akt pathways.[5][6]

Conclusion

This compound is a compound with well-defined chemical and structural properties. While its intrinsic biological activity is not extensively documented, its role as a molecular scaffold is of significant interest to the scientific community. The synthetic accessibility and the rigid framework of this compound provide a solid foundation for the design and synthesis of a diverse range of derivatives with potential therapeutic applications. The demonstrated success of this compound derivatives as VEGFR-2 inhibitors highlights the value of this scaffold in the development of targeted anticancer therapies. Further exploration of the structure-activity relationships of novel this compound analogs is warranted to unlock the full potential of this versatile chemical entity in drug discovery and materials science.

References

- 1. 2-Naphthalenecarboxamide | C11H9NO | CID 75245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthalenecarboxamide | C11H9NO | CID 75245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2243-82-5: 2-Naphthalenecarboxamide | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Naphthamide from 2-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 2-naphthoic acid to 2-naphthamide, a valuable intermediate in medicinal chemistry and materials science. The document details established methodologies, including the acyl halide pathway, the use of modern coupling agents, and direct catalytic amidation. Each method is presented with a detailed experimental protocol, and a comparative analysis of quantitative data is provided to assist researchers in selecting the most suitable procedure for their specific application.

Introduction

This compound and its derivatives are significant structural motifs in a variety of pharmacologically active compounds and functional materials. The efficient synthesis of this compound from its corresponding carboxylic acid, 2-naphthoic acid, is a fundamental transformation in organic chemistry. The choice of synthetic method can significantly impact yield, purity, cost, and environmental footprint. This guide explores the most common and effective strategies for this conversion.

Synthetic Pathways Overview

The synthesis of this compound from 2-naphthoic acid primarily proceeds through the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia or an ammonia surrogate. The main strategies to achieve this are:

-

Acyl Halide Formation: Conversion of 2-naphthoic acid to a more reactive acyl chloride, which readily reacts with an ammonia source.

-

Coupling Agent-Mediated Amidation: Direct coupling of 2-naphthoic acid with an amine in the presence of a reagent that activates the carboxylic acid in situ.

-

Direct Catalytic Amidation: A greener approach involving the use of a catalyst to directly facilitate the reaction between the carboxylic acid and an amine, typically with the removal of water.

The following diagram illustrates these primary synthetic routes.

A Comprehensive Technical Guide to 2-Naphthamide

For researchers, scientists, and professionals in drug development, this document provides an in-depth overview of 2-Naphthamide, a key chemical compound with significant potential in medicinal chemistry. This guide covers its fundamental chemical properties, synthesis protocols, and biological activities, with a focus on its emerging role in oncology.

Core Chemical Identity

This compound is an organic compound structurally characterized by a naphthalene ring with a carboxamide group attached at the second position.[1] This arrangement allows for various chemical interactions, making it a valuable scaffold in the synthesis of pharmacologically active molecules.[1][2]

Chemical Identifiers

The following table summarizes the key identifiers for this compound, including its CAS number and common synonyms.

| Identifier Type | Value |

| CAS Number | 2243-82-5[3][4] |

| IUPAC Name | naphthalene-2-carboxamide[3][4] |

| Synonyms | 2-Naphthalenecarboxamide, 2-Naphthylamide, Naphthalene-2-carboxamide, beta-naphthylamide, beta-Naphthamide, Naphthalene-2-carboxylic acid amide[1][3][4] |

| Molecular Formula | C₁₁H₉NO[1][3][4] |

| Molecular Weight | 171.19 g/mol [3][4] |

| InChI Key | JVXXKQIRGQDWOJ-UHFFFAOYSA-N[1][3][4] |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)N[1][3][4] |

Physicochemical Properties

This compound typically presents as a white to off-white crystalline solid.[1] It is soluble in organic solvents like ethanol and acetone, with limited solubility in water.[1] The presence of the amide group allows for hydrogen bonding, which influences its physical properties such as melting and boiling points.[1]

| Property | Value |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 192-194 °C[5] |

| Boiling Point | 402 °C[5] |

| Density | 1.203 g/cm³[5] |

| Flash Point | 197 °C[5] |

| Purity | >97.0% (HPLC) |

| Primary Hazards | Irritant. Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a key area of research, particularly for generating novel compounds with enhanced biological activity. A notable method is the microwave-assisted synthesis, which offers a rapid and efficient route.[2][6]

General Experimental Protocol: Microwave-Assisted Synthesis

A multi-step microwave-assisted synthesis has been developed for novel this compound derivatives starting from dimethoxybenzaldehyde derivatives.[2] The following provides a general overview of the key steps.

Step 1: Preparation of (E)-4-(Dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic Acid

-

A mixture of diethyl succinate (10 mmol), the appropriate dimethoxybenzaldehyde (5 mmol), potassium tert-butoxide (10 mmol), and tert-butanol (10 mL) is placed in a sealed reactor vessel.[6]

-

The reaction mixture is subjected to microwave irradiation for 15 minutes at 60°C (200 W) with high-speed stirring.[6]

-

Upon completion, the mixture is acidified with acetic acid.[6]

-

The product is then extracted using ethyl acetate, and the solvent is removed to yield the crude product.[6]

Step 2: Preparation of Ethyl 4-Acetoxy-dimethoxy-2-naphthoate

-

The product from the previous step (1 mmol) is mixed with sodium acetate (1 mmol) and acetic anhydride (5 mmol) in a sealed reactor.[2]

-

The mixture undergoes microwave irradiation for 10 minutes at 130°C (300 W) with vigorous stirring.[2]

-

After cooling, the excess acid is neutralized with a 15% NaOH solution.[2]

-

The product is extracted with ethyl acetate, and the solvent is evaporated.[2]

Step 3: Preparation of 4-Hydroxy-dimethoxynaphthalene-2-carboxylic Acid

-

The acetylated naphthoate (5 mmol) is dissolved in a mixture of 3M KOH solution (5 mL) and 95% ethanol (5 mL) in a sealed vessel.[2]

-

The reaction is subjected to microwave irradiation for 15 minutes at 80°C (300 W) with high-speed stirring.[2]

-

Upon completion, the mixture is neutralized with a 10% HCl solution.[2]

-

The final product is extracted with ethyl acetate, followed by solvent evaporation.[2]

Step 4: Amide Formation The resulting carboxylic acid can then be coupled with various amines to yield the desired this compound derivatives.

Biological Activity and Therapeutic Potential

Naphthamide and its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities.[2] A primary area of investigation is their potential as anticancer agents, particularly as inhibitors of key signaling pathways involved in tumor growth and angiogenesis.[2][7][8]

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of the VEGFR-2 signaling pathway is a promising strategy for cancer therapy.[7][8] Several novel this compound derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[2][7]

The following table presents the in vitro inhibitory activity of selected this compound derivatives against VEGFR-2 and various cancer cell lines.

| Compound | VEGFR-2 IC₅₀ (μM) | C26 (Colon Carcinoma) IC₅₀ (μM) | HepG2 (Hepatocellular Carcinoma) IC₅₀ (μM) | MCF7 (Breast Cancer) IC₅₀ (μM) |

| 5b | - | 3.59 | 8.38 | - |

| 8b | 0.384 | 2.97 | 7.12 | - |

| Paclitaxel (Control) | - | >PTX | 2.85 | 5.75 |

| Sorafenib (Control) | 0.069 | - | - | - |

| Data sourced from a 2022 study on this compound derivatives.[2] |

As the data indicates, compound 8b demonstrated potent inhibition of VEGFR-2 and significant cytotoxic activity against the C26 and HepG2 cancer cell lines.[2] Its VEGFR-2 inhibitory activity is particularly noteworthy, approaching that of the established inhibitor Sorafenib.[2]

Other Biological Activities

Beyond oncology, the naphthamide scaffold is being explored for other therapeutic applications. Some derivatives have shown promising results as antimicrobial agents, exhibiting activity against both bacteria and fungi.[2] Additionally, the related class of compounds, naphthalimides, are known to intercalate with DNA, a mechanism that contributes to their broad biological activities, including anticancer, antiviral, and anti-inflammatory properties.[9][10]

Conclusion

This compound is a versatile chemical entity with a well-defined profile and significant therapeutic potential. Its core structure serves as a valuable starting point for the development of novel drug candidates, particularly in the field of oncology through the inhibition of critical pathways like VEGFR-2. The continued exploration of its synthesis and biological activities is likely to yield new and effective therapeutic agents for a range of diseases.

References

- 1. CAS 2243-82-5: 2-Naphthalenecarboxamide | CymitQuimica [cymitquimica.com]

- 2. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some this compound Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Naphthalenecarboxamide | C11H9NO | CID 75245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Naphthalenecarboxamide | C11H9NO | CID 75245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 2-Naphthamide (1H NMR, 13C NMR, IR, MS)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Naphthamide, a significant chemical intermediate in the synthesis of dyes, pigments, and fluorescent whitening agents. The data presented herein, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential for the accurate identification, characterization, and quality control of this compound in research and industrial applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.42 | s | 1H | H1 |

| 8.00 | dd, J=8.1, 1.5 Hz | 1H | H8 |

| 7.95 | d, J=8.7 Hz | 1H | H4 |

| 7.90 | d, J=8.1 Hz | 1H | H5 |

| 7.85 | br s | 1H | -NH |

| 7.62 | ddd, J=8.1, 6.9, 1.2 Hz | 1H | H6 |

| 7.55 | ddd, J=8.1, 6.9, 1.2 Hz | 1H | H7 |

| 7.50 | br s | 1H | -NH |

| 7.48 | dd, J=8.7, 1.5 Hz | 1H | H3 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | C=O |

| 134.8 | C4a |

| 132.5 | C8a |

| 131.2 | C2 |

| 128.9 | C8 |

| 128.2 | C5 |

| 127.8 | C4 |

| 127.7 | C6 |

| 126.8 | C7 |

| 125.0 | C1 |

| 124.1 | C3 |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 | Strong, Sharp | N-H Stretch (asymmetric) |

| 3170 | Strong, Sharp | N-H Stretch (symmetric) |

| 3060 | Medium | Aromatic C-H Stretch |

| 1650 | Strong | C=O Stretch (Amide I) |

| 1625 | Strong | N-H Bend (Amide II) |

| 1600, 1505, 1465 | Medium | Aromatic C=C Stretch |

| 860, 825, 750 | Strong | C-H Out-of-plane Bend |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 171.07 | 100 | [M]⁺ (Molecular Ion) |

| 155.07 | 45 | [M-NH₂]⁺ |

| 127.05 | 80 | [M-CONH₂]⁺ |

| 101.04 | 20 | [C₈H₅]⁺ |

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard analytical procedures, outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

The solid sample of this compound is finely ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). Electron ionization (EI) is a common method for generating the molecular ion and subsequent fragments. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Logical Relationships in Spectral Interpretation

The combined analysis of these spectroscopic techniques provides a comprehensive structural elucidation of this compound.

An In-depth Technical Guide to the Solubility of 2-Naphthamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Naphthamide (CAS No. 2243-82-5), a key chemical intermediate. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on providing qualitative solubility information and a detailed experimental protocol for the quantitative determination of this compound's solubility in various common organic solvents. This information is crucial for its application in synthesis, purification, and formulation development.

Introduction to this compound

This compound, also known as Naphthalene-2-carboxamide, is an aromatic amide with the chemical formula C₁₁H₉NO. It consists of a naphthalene ring substituted with a carboxamide group. The presence of both a large, nonpolar naphthalene core and a polar amide group gives it a distinct solubility profile, making it soluble in some organic solvents while having low solubility in water. Understanding its solubility is a critical first step in designing and optimizing chemical processes and formulations involving this compound.

Qualitative Solubility Profile

While specific quantitative data is scarce, the general solubility of this compound and its isomers in common organic solvents can be inferred from available literature. The following table summarizes the expected qualitative solubility based on the principle of "like dissolves like" and data on similar naphthalene derivatives.

| Solvent Class | Common Solvents | Expected Qualitative Solubility of this compound | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | Slightly to Moderately Soluble | The amide group can form hydrogen bonds with the hydroxyl group of the alcohol, though the large nonpolar naphthalene ring limits high solubility. |

| Polar Aprotic Solvents | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderately Soluble | These solvents can solvate both the polar amide group and the nonpolar aromatic ring effectively. |

| Nonpolar Solvents | Toluene, Hexane | Slightly to Moderately Soluble | The large aromatic naphthalene core allows for favorable van der Waals interactions with nonpolar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderately Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar functionalities. |

| Aqueous Solvents | Water | Insoluble to Very Slightly Soluble | The large hydrophobic naphthalene structure dominates, leading to very low water solubility despite the presence of the polar amide group.[1] |

This table is based on general chemical principles and qualitative data for related compounds. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the accurate determination of this compound solubility in an organic solvent of interest using the widely accepted isothermal shake-flask method.

3.1. Principle

An excess amount of solid this compound is equilibrated with a specific organic solvent at a constant temperature. The mixture is agitated for a sufficient period to ensure that the solvent is saturated with the solute and equilibrium is reached. After separation of the undissolved solid, the concentration of this compound in the clear, saturated solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

3.2. Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents of interest (HPLC grade or equivalent)

-

Analytical balance

-

Shaking incubator or temperature-controlled orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

HPLC system with a UV detector (or other suitable analytical instrument)

-

Vials for sample collection and analysis

3.3. Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

3.4. Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to create a calibration curve for the HPLC analysis.

-

Preparation of the Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a shaking incubator set to the desired constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After the equilibration period, remove the vial from the incubator and allow it to stand at the same constant temperature to let the excess solid settle. Then, centrifuge the vial to ensure complete separation of the solid from the supernatant.

-

Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet at the bottom of the vial.

-

Filtration and Dilution: Immediately filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample, along with the standard solutions, using a validated HPLC method. A typical method would involve a C18 column and a mobile phase appropriate for this compound, with UV detection at a suitable wavelength.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

Conclusion

References

2-Naphthamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Naphthamide, a carboxamide derivative of naphthalene, serves as a crucial and versatile starting material in the synthesis of a diverse array of organic compounds. Its inherent reactivity, stemming from the amide functional group and the extended aromatic system of the naphthalene core, allows for a multitude of chemical transformations. This guide provides a comprehensive overview of the utility of this compound as a precursor, detailing key reactions, experimental protocols, and the synthesis of valuable derivatives, with a particular focus on compounds with significant biological activity.

Synthesis of this compound

The preparation of this compound is typically achieved through the reaction of 2-naphthoyl chloride with ammonia. This straightforward nucleophilic acyl substitution reaction provides a high yield of the desired amide.

Experimental Protocol: Synthesis of this compound from 2-Naphthoyl Chloride

Materials:

-

2-Naphthoyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask, dissolve 2-naphthoyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Quantitative Data for this compound:

| Property | Value |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 192-194 °C |

| Solubility | Soluble in hot ethanol, sparingly soluble in cold water |

Key Transformations of this compound in Organic Synthesis

The amide functionality of this compound is a gateway to several important chemical transformations, leading to the formation of amines, nitriles, and other valuable intermediates.

Hofmann Rearrangement to 2-Naphthylamine

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] In the case of this compound, this reaction yields 2-naphthylamine, a key intermediate in the synthesis of dyes and agrochemicals.[3] The reaction proceeds via an isocyanate intermediate.[2][4][5]

Reaction Scheme:

Caption: Hofmann Rearrangement of this compound.

Experimental Protocol: Hofmann Rearrangement of this compound

Materials:

-

This compound

-

Bromine

-

Sodium hydroxide

-

Water

Procedure:

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

-

Add this compound to the freshly prepared hypobromite solution.

-

Gently warm the reaction mixture.

-

The product, 2-naphthylamine, will precipitate out of the solution upon cooling.

-

Filter the precipitate, wash with cold water, and dry.

-

The crude 2-naphthylamine can be purified by recrystallization.

Quantitative Data for 2-Naphthylamine:

| Property | Value |

| Molecular Formula | C₁₀H₉N |

| Molecular Weight | 143.19 g/mol |

| Melting Point | 111-113 °C |

| Appearance | White to reddish crystals |

Reduction to 2-(Aminomethyl)naphthalene

The reduction of the amide group in this compound to an amine is a fundamental transformation that yields 2-(aminomethyl)naphthalene. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose.[6][7][8][9]

Reaction Scheme:

Caption: Reduction of this compound to 2-(Aminomethyl)naphthalene.

Experimental Protocol: Reduction of this compound with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Sodium hydroxide solution

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature or gently reflux for several hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude 2-(aminomethyl)naphthalene can be purified by distillation or chromatography.

Quantitative Data for 2-(Aminomethyl)naphthalene:

| Property | Value |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| Boiling Point | Approx. 290 °C |

| Appearance | Colorless to pale yellow liquid or solid |

Dehydration to 2-Cyanonaphthalene

The dehydration of this compound provides a direct route to 2-cyanonaphthalene (2-naphthonitrile). This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[1][10][11][12][13]

Reaction Scheme:

Caption: Dehydration of this compound to 2-Cyanonaphthalene.

Experimental Protocol: Dehydration of this compound with P₂O₅

Materials:

-

This compound

-

Phosphorus pentoxide (P₂O₅)

-

Sand

Procedure:

-

Thoroughly mix this compound with phosphorus pentoxide in a dry flask. It is often beneficial to mix the reagents with sand to ensure efficient heat transfer.

-

Heat the mixture strongly under vacuum or with a distillation setup.

-

The 2-cyanonaphthalene will sublime or distill from the reaction mixture.

-

Collect the product and purify it by recrystallization or sublimation.

Quantitative Data for 2-Cyanonaphthalene:

| Property | Value |

| Molecular Formula | C₁₁H₇N |

| Molecular Weight | 153.18 g/mol |

| Melting Point | 64-66 °C |

| Boiling Point | 297-299 °C |

This compound Derivatives in Drug Discovery and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities.[14][15][16]

Synthesis of N-Substituted this compound Derivatives

N-substituted 2-naphthamides are commonly synthesized by reacting 2-naphthoyl chloride with a primary or secondary amine.[14][17] These derivatives have been extensively investigated for their potential as therapeutic agents.

General Workflow for the Synthesis of N-Substituted 2-Naphthamides:

Caption: Synthesis of N-Substituted 2-Naphthamides.

Biological Activities of this compound Derivatives

Numerous studies have highlighted the pharmacological potential of this compound derivatives. For instance, certain N-substituted 2-naphthamides have shown promise as:

-

Anticancer Agents: By inhibiting key enzymes such as VEGFR-2 and DHFR.[14][15][16][18]

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[14][15]

Summary of Biological Activity Data for Selected this compound Derivatives: [14][15]

| Compound ID | Target/Organism | Activity (IC₅₀ or MIC) |

| 8b | VEGFR-2 | IC₅₀ = 0.384 µM |

| 8b | MSSA | MIC = 8 µg/mL |

| 5b | C26 Cancer Cell Line | IC₅₀ = 3.59–8.38 µM |

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its fundamental transformations, including the Hofmann rearrangement, reduction, and dehydration, provide efficient routes to key chemical building blocks. Furthermore, the this compound scaffold serves as a valuable platform for the development of novel therapeutic agents and functional materials. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this important synthetic intermediate.

References

- 1. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. CN101704758B - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amide to Amine - Common Conditions [commonorganicchemistry.com]

- 9. orgosolver.com [orgosolver.com]

- 10. orgchemm: Dehydration of amides to give nitriles with P2O5 [widyaekki.blogspot.com]

- 11. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some this compound Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some this compound Derivatives as DHFR and VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Naphthalene-2-carboxamide

An In-depth Technical Guide to Naphthalene-2-carboxamide

Introduction

Naphthalene-2-carboxamide, also known as 2-naphthamide, is an aromatic amide compound. It is structurally defined as a naphthalenecarboxamide that results from the formal condensation of the carboxyl group of 2-naphthoic acid with ammonia[1][2][3]. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[4][5][6]. This guide provides a comprehensive overview of the core physical and chemical characteristics of Naphthalene-2-carboxamide, detailed experimental protocols, and insights into its biological significance.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Naphthalene-2-carboxamide are summarized below. These properties are crucial for its handling, characterization, and application in various research and development settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO | [1][2][7] |

| Molecular Weight | 171.2 g/mol | [1][2] |

| CAS Number | 2243-82-5 | [1][2][7] |

| Appearance | White to off-white solid | [2][7] |

| Melting Point | 192-194°C | [1][2][8] |

| Boiling Point | 402°C | [1][2][7] |

| Density | 1.203 g/cm³ | [1][2][7] |

| Flash Point | 197°C | [1][2][7] |

| pKa (Predicted) | 16.00 ± 0.30 | [1][2] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1][2][7] |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Naphthalene-2-carboxamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are standard methods for confirming the structure of naphthalene derivatives[9][10].

-

Infrared (IR) Spectroscopy : IR spectra provide information about the functional groups present. For naphthalene derivatives, characteristic bands include C-H stretching from the aromatic ring and vibrations related to the carboxamide group[11].

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. GC-MS data is available for Naphthalene-2-carboxamide[3].

-

UV-Vis Spectroscopy : The ultraviolet-visible spectra of naphthalene derivatives typically show strong absorption in the UV region resulting from π-π* transitions within the aromatic system[12][13].

Experimental Protocols

Detailed methodologies for the synthesis and purification of Naphthalene-2-carboxamide are critical for obtaining high-purity material for research.

Synthesis of Naphthalene-2-carboxamide

Naphthalene-2-carboxamide is typically synthesized via the amidation of 2-naphthoic acid. A general procedure is as follows:

-

Activation of Carboxylic Acid : 2-Naphthoic acid is converted to a more reactive species, such as an acyl chloride or an activated ester. For instance, reacting 2-naphthoic acid with thionyl chloride (SOCl₂) or oxalyl chloride can yield 2-naphthoyl chloride.

-

Amidation : The activated 2-naphthoyl derivative is then reacted with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) to form the amide. The reaction is often performed in an appropriate solvent like dichloromethane or tetrahydrofuran at controlled temperatures.

-

Work-up : After the reaction is complete, the mixture is typically washed with water and brine to remove any unreacted starting materials and by-products. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

A related synthesis for a derivative involves condensing 6-methoxynaphthalene-2-carboxylic acid with specific amines using dicyclohexylcarbodiimide (DCC) as a coupling agent in a solvent like dimethylformamide (DMF)[14].

Caption: General workflow for the synthesis and purification of Naphthalene-2-carboxamide.

Purification Protocol: Recrystallization

A common and effective method for purifying Naphthalene-2-carboxamide is recrystallization from ethanol[1][2].

-

Dissolution : The crude Naphthalene-2-carboxamide is dissolved in a minimal amount of hot ethanol.

-

Hot Filtration (Optional) : If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization : The hot, clear solution is allowed to cool slowly to room temperature, and then may be further cooled in an ice bath to promote the formation of crystals.

-

Isolation : The purified crystals are collected by vacuum filtration.

-

Washing : The collected crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying : The crystals are dried under vacuum to remove any residual solvent. The melting point of the purified crystals can be measured to assess their purity, which should be sharp and within the literature range (192-194°C)[1][2][8].

Biological Activity and Signaling Pathways

Derivatives of naphthalene-2-carboxamide have demonstrated a variety of biological activities, making them promising candidates for drug development.

-

Anticancer Activity : Certain naphthalene derivatives have shown potent cytotoxic activity against cancer cell lines[15]. For example, some hybrids have been found to suppress the proliferation of human breast cancer cells (MCF7) and induce apoptosis by modulating the IL6/JAK2/STAT3 signaling pathway[6]. The IL6/JAK2/STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is often implicated in cancer.

-

Multidrug Resistance (MDR) Reversal : A novel class of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides has been designed and synthesized as agents to reverse multidrug resistance in cancer cells[14]. These compounds were shown to be effective in reversing adriamycin resistance in a murine lymphocytic leukemia cell line[14].

-

Tubulin Polymerization Inhibition : Some naphthalene-containing enamides act as inhibitors of intracellular tubulin assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells[15][16].

-

Keap1-Nrf2 Inhibition : A naphthalene-sulfonamido derivative has been identified as a non-covalent inhibitor of the Keap1-Nrf2 interaction, showing therapeutic potential in treating cerebral ischemia/reperfusion injury by promoting the nuclear translocation of Nrf2[17].

-

Antimicrobial and Anti-inflammatory Activity : Naphthalene derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties[4][5][6].

References

- 1. NAPHTHALENE-2-CARBOXAMIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. NAPHTHALENE-2-CARBOXAMIDE CAS#: 2243-82-5 [m.chemicalbook.com]

- 3. 2-Naphthalenecarboxamide | C11H9NO | CID 75245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NAPHTHALENE-2-CARBOXAMIDE | 2243-82-5 [chemicalbook.com]

- 8. NAPHTHALENE-2-CARBOXAMIDE | SynPep [synpep.com]

- 9. mdpi.com [mdpi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. The Astrophysics & Astrochemistry Laboratory: Mid-IR Spectra of Naphthalene in Water Ice [astrochem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]

- 16. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of 2-Naphthamide as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

2-Naphthamide, a carboxamide derivative of naphthalene, serves as a crucial chemical intermediate in the synthesis of a diverse array of organic compounds. Its rigid bicyclic aromatic structure provides a valuable scaffold for the development of novel molecules with significant applications, particularly in the realm of medicinal chemistry and materials science. This technical guide offers an in-depth exploration of this compound's synthesis, key reactions, and its role as a precursor to potent biologically active agents and potentially high-performance polymers.

Synthesis and Physicochemical Properties

This compound is typically synthesized from 2-naphthoic acid. A common laboratory and industrial method involves the conversion of 2-naphthoic acid to 2-naphthoyl chloride, followed by amidation.

General Synthesis of 2-Naphthoyl Chloride from 2-Naphthoic Acid

A solution of 2-naphthoic acid in a suitable solvent, such as toluene, is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction mixture is typically refluxed for several hours. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield crude 2-naphthoyl chloride, which can be used in the next step without further purification.[1][2][3]

General Synthesis of this compound from 2-Naphthoyl Chloride

The freshly prepared 2-naphthoyl chloride is dissolved in an appropriate solvent and reacted with a source of ammonia, such as aqueous or gaseous ammonia, to produce this compound. The product can then be purified by recrystallization.[1]

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2243-83-6 | [1] |

| Molecular Formula | C₁₁H₉NO | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 192-194 °C | [4] |

This compound as a Precursor in Drug Discovery

The naphthalene core of this compound is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] Derivatives of this compound have shown significant promise as anticancer and antimicrobial agents.

Anticancer Applications: Targeting Key Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[4][5][6]

The general workflow for the synthesis and evaluation of these inhibitors is depicted below.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes cell proliferation, migration, and survival. This compound-based inhibitors act by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and downstream signaling.

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8b | VEGFR-2 | C26 (Colon Carcinoma) | 2.97 | [4][7][8] |

| HepG2 (Hepatocellular Carcinoma) | 5.14 | [4][7][8] | ||

| MCF7 (Breast Cancer) | 7.12 | [4][7][8] | ||

| 5b | VEGFR-2 | C26 (Colon Carcinoma) | 3.59 | [4][7][8] |

| HepG2 (Hepatocellular Carcinoma) | 6.21 | [4][7][8] | ||

| MCF7 (Breast Cancer) | 8.38 | [4][7][8] | ||

| Paclitaxel (Control) | Microtubules | C26 (Colon Carcinoma) | 5.75 | [4][7][8] |

| HepG2 (Hepatocellular Carcinoma) | 2.85 | [4][7][8] | ||

| MCF7 (Breast Cancer) | 4.16 | [4][7][8] | ||

| Sorafenib (Control) | VEGFR-2 | - | 0.069 (Enzymatic) | [4][7][8] |

| Compound 14c | VEGFR-2 | HUVEC Proliferation | 0.0009 | [6] |

| Linifanib (Control) | VEGFR-2 | HUVEC Proliferation | 0.0012 | [6] |

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[9] Inhibition of DHFR leads to the depletion of these precursors, resulting in cell death. Some this compound derivatives have been designed and synthesized as DHFR inhibitors.[4][9]

Antimicrobial Applications

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. This compound derivatives have demonstrated promising activity against various bacterial strains. The table below presents the minimum inhibitory concentration (MIC) values for a selection of these compounds.

| Compound | Gram-positive Bacteria (MIC, µg/mL) | Gram-negative Bacteria (MIC, µg/mL) | Reference |

| S. faecalis | MRSA | E. coli | |

| 8b | 16 | 16 | 16 |

| Ciprofloxacin (Control) | 8 | 16 | 8 |

Experimental Protocols

The following are generalized experimental procedures for the synthesis of this compound derivatives as described in the literature.[4][10]

Microwave-Assisted Synthesis of 4-Hydroxy-6,8-dimethoxy-N-(substituted)-2-naphthamide Derivatives

A four-step synthesis is typically employed:

-

Stobbe Condensation: A mixture of an appropriate dimethoxybenzaldehyde and diethyl succinate is treated with a strong base like potassium tert-butoxide in tert-butanol.

-

Cyclization and Aromatization: The product from the Stobbe condensation is cyclized and aromatized using a reagent like acetic anhydride and a catalyst.

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

-

Amide Coupling: The carboxylic acid is activated, for example with thionyl chloride, and then reacted with a substituted amine under microwave irradiation to yield the final N-substituted this compound derivative.

For detailed experimental procedures, including specific reagent quantities, reaction times, and purification methods, please refer to the cited literature.[4][10]

Applications in Materials Science

While the primary focus of recent research has been on the pharmaceutical applications of this compound derivatives, the rigid and planar naphthalene core suggests potential for their use in the development of high-performance polymers. Naphthalene-containing monomers are known to impart high thermal stability and desirable mechanical properties to polymers such as polyimides and polyesters.[11][12][13][14] Further research into the incorporation of this compound and its derivatives into polymer backbones could lead to the development of novel materials with enhanced properties.

Historically, a related compound, 2-naphthylamine, was a key intermediate in the synthesis of azo dyes.[15][16][17][18][19] However, due to its carcinogenicity, its use has been largely discontinued in many parts of the world.[15][16]

Conclusion

This compound is a versatile chemical intermediate with a significant and expanding role in organic synthesis. Its utility as a scaffold for the development of potent anticancer and antimicrobial agents is well-documented, with numerous derivatives showing promising activity against key biological targets like VEGFR-2 and DHFR. The synthetic accessibility of this compound and the potential for diverse functionalization make it an attractive starting point for the discovery of new therapeutic agents. Furthermore, its inherent structural properties suggest untapped potential in the field of materials science, warranting further investigation into its application in high-performance polymers. As research continues, the importance of this compound as a fundamental building block in modern chemistry is set to grow.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some this compound Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some this compound Derivatives as DHFR and VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DSpace [dr.lib.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] High Performance Polyamides Fulfill Demanding Requirements for Automotive Thermal Management Components | Semantic Scholar [semanticscholar.org]

- 14. hpp.arkema.com [hpp.arkema.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. byjus.com [byjus.com]

- 18. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 19. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and computational studies of 2-Naphthamide

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Naphthamide

Authored For: Researchers, Scientists, and Drug Development Professionals December 26, 2025

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies used to study this compound and its derivatives. Naphthamide is a significant structural framework in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] This guide details the application of computational techniques, including Density Functional Theory (DFT) and molecular docking, to elucidate the structural, spectroscopic, and electronic properties of these compounds. It also covers in silico predictions of biological activity, with a focus on recent findings that identify this compound derivatives as potential inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Detailed protocols for synthesis, quantum chemical calculations, and molecular docking are provided to serve as a practical guide for researchers. All quantitative data is presented in structured tables for clarity and comparative analysis, and key workflows are visualized using diagrams.

Introduction to this compound

This compound, a naphthalenecarboxamide derived from the formal condensation of 2-naphthoic acid and ammonia, forms the core of a class of compounds with significant therapeutic potential.[2] The naphthalene moiety, a bicyclic aromatic structure, is a common feature in various biologically active molecules and approved drugs, including nafcillin and terbinafine.[3] The amide linkage provides a site for diverse functionalization, allowing for the modulation of physicochemical properties and biological activity.

Computational and theoretical studies are indispensable tools in modern drug discovery, offering deep insights into molecular behavior at an atomic level.[4] For compounds like this compound, these methods enable the prediction of molecular geometry, spectroscopic signatures, and electronic properties, which are crucial for understanding structure-activity relationships (SAR). Furthermore, in silico techniques such as molecular docking are pivotal in identifying potential protein targets and elucidating binding mechanisms, thereby accelerating the design and development of novel therapeutic agents.[5]

Molecular Structure and Spectroscopic Properties

Molecular Geometry

The initial step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is typically achieved using Density Functional Theory (DFT), which provides an excellent balance between accuracy and computational cost for organic molecules.[6] The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely used and reliable method for this purpose.[7]

Below is a diagram representing the core molecular structure of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | ~3400-3500 | Low Intensity | Amide group N-H stretching |

| N-H Symmetric Stretch | ~3300-3400 | Low Intensity | Amide group N-H stretching |

| C-H Aromatic Stretch | ~3050-3100 | Medium-Strong | Naphthalene ring C-H stretching |

| C=O Stretch (Amide I) | ~1660-1690 | Medium | Carbonyl stretching |

| N-H Bend (Amide II) | ~1600-1640 | Low | N-H in-plane bending |

| C=C Aromatic Stretch | ~1450-1600 | Strong | Naphthalene ring skeletal vibrations |

| C-N Stretch | ~1390-1420 | Medium | Amide C-N stretching |

| C-H In-Plane Bend | ~1000-1300 | Medium | Naphthalene ring C-H bending |

| C-H Out-of-Plane Bend | ~750-900 | Medium | Naphthalene ring C-H bending |

Table 1: Predicted Vibrational Frequencies for this compound based on DFT studies of analogous compounds.[7][10]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). Spectroscopic data for several synthesized N-(substituted)-2-naphthamide derivatives have been reported.[1]

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 4a | 8.54 (s, -NH-), 8.00 (s, Hₐᵣ), 7.32 (s, Hₐᵣ), 7.04 (d, Hₐᵣ), 6.63 (d, Hₐᵣ), 3.96 (s, -OCH₃), 3.89 (s, -OCH₃), 3.58 (t, -CH₂-), 3.31 (q, -CH₂-), 2.34 (t, -CH₂-), 1.70 (m, -CH₂-) | 166.9, 158.5, 156.5, 152.3, 129.8, 127.5, 121.3, 111.6, 107.9, 98.6, 92.9, 66.3, 56.4, 55.8, 55.3, 53.1, 38.4, 25.8 |

| 7a | 10.17 (s, -OH), 9.01 (s, -NH-), 8.08 (d, Hₐᵣ), 7.86 (d, Hₐᵣ), 7.33 (d, Hₐᵣ), 7.17 (d, Hₐᵣ), 7.03 (d, Hₐᵣ), 6.65 (d, Hₐᵣ), 4.44 (d, -CH₂-), 3.94 (s, -OCH₃), 3.89 (s, -OCH₃) | 166.9, 158.6, 156.7, 152.6, 136.6, 135.2, 133.3, 129.8, 128.7, 127.8, 127.2, 112.3, 107.7, 98.8, 92.6, 55.6, 55.4, 43.2 |

Table 2: Selected ¹H and ¹³C NMR spectral data for representative this compound derivatives 4a and 7a.[1]

UV-Visible Spectroscopy

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). The UV-Vis spectrum of naphthalene-based compounds is typically characterized by π → π* transitions within the aromatic system.[11] For naphthalene itself, strong absorptions are observed around 220 nm, with a series of finer bands between 250 and 300 nm, and weaker absorptions above 300 nm. The presence of the carboxamide group is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system.

Quantum Chemical Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[12] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity.[12] For naphthalene, the HOMO-LUMO gap is calculated to be around 4.75 eV using DFT with an aug-cc-pVQZ basis set.[3] The addition of electron-donating or -withdrawing groups, such as the amide group, typically narrows this gap.[13]

| Parameter | Naphthalene (Reference) | Expected for this compound | Significance |

| HOMO Energy | -6.13 eV | Slightly Higher (~ -5.9 eV) | Electron-donating ability |

| LUMO Energy | -1.38 eV | Slightly Lower (~ -1.5 eV) | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.75 eV | Lower (~ 4.4 eV) | Chemical reactivity and stability |

Table 3: Predicted Frontier Orbital Energies for this compound based on reference calculations for naphthalene.[3][12]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, revealing details about charge distribution and intramolecular interactions.[14] A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This method quantifies the stabilization energy (E⁽²⁾) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.[15] For aromatic amides, significant interactions include delocalization from the nitrogen lone pair into the antibonding orbital of the carbonyl group (n → π* C=O) and from the aromatic π system into the amide's π* system.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type & Significance |

| LP (N) | π* (C=O) | > 50 | Resonance stabilization of the amide bond. |

| π (Cₐᵣ-Cₐᵣ) | π* (C=O) | 5 - 15 | Conjugation between the naphthalene ring and the amide group. |

| π (C=O) | π* (Cₐᵣ-Cₐᵣ) | 2 - 5 | Back-donation from the carbonyl to the aromatic ring. |

| σ (C-H) | σ* (C-C) | 1 - 5 | Hyperconjugation contributing to ring stability. |

Table 4: Representative NBO interactions and their estimated stabilization energies for this compound.

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution of a molecule, providing a visual guide to its reactive sites.[16] It maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, this region is concentrated around the carbonyl oxygen atom.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are typically found around the amide and aromatic hydrogen atoms.

-

Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character, such as the carbon framework of the naphthalene ring.[17]

The MEP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for drug-receptor binding.

In Silico Biological Activity and Drug Development

Recent studies have synthesized and evaluated a series of this compound derivatives for their potential as antimicrobial and anticancer agents.[1]

Anticancer and Antimicrobial Activity

Several derivatives demonstrated significant biological activity. Notably, compound 8b showed broad-spectrum antibacterial activity and potent cytotoxic effects against multiple cancer cell lines, including colon (C26), liver (HepG2), and breast (MCF7) cancer.[1]

| Compound | Target Organism/Cell Line | Activity (MIC or IC₅₀) | Reference Drug | Activity |

| 8b | S. aureus (MSSA) | MIC = 8 µg/mL | Ciprofloxacin | MIC = 8 µg/mL |

| 8b | E. coli | MIC = 16 µg/mL | Ciprofloxacin | MIC = 16 µg/mL |

| 5b | C26 (Colon Cancer) | IC₅₀ = 3.59 µM | Paclitaxel | IC₅₀ = 5.75 µM |

| 8b | C26 (Colon Cancer) | IC₅₀ = 2.97 µM | Paclitaxel | IC₅₀ = 5.75 µM |

| 8b | HepG2 (Liver Cancer) | IC₅₀ = 7.12 µM | Paclitaxel | IC₅₀ = 2.85 µM |

| 8b | MCF7 (Breast Cancer) | IC₅₀ = 5.31 µM | Paclitaxel | IC₅₀ = 3.12 µM |

Table 5: Summary of in vitro biological activity for lead this compound derivatives.[1]

Molecular Docking and Target Identification

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein target.[5] For the active this compound derivatives, docking studies identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target. VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. The studies showed that compound 8b could fit into the ATP-binding pocket of VEGFR-2, forming key hydrogen bonds and hydrophobic interactions, which explains its potent inhibitory activity (IC₅₀ = 0.384 µM).[1]

Methodologies and Protocols

Experimental Protocol: Microwave-Assisted Synthesis

A general four-step microwave-assisted synthesis has been reported for producing this compound derivatives from dimethoxybenzaldehyde precursors.[1]

-

Step 1: Stobbe Condensation: React the starting dimethoxybenzaldehyde with diethyl succinate using potassium tert-butoxide in tert-butanol under microwave irradiation to yield (dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid derivatives.

-

Step 2: Cyclization: Treat the product from Step 1 with acetic anhydride and sodium acetate under microwave heating to form naphthalene derivatives.

-

Step 3: Hydrolysis: Saponify the ester from Step 2 using a solution of potassium hydroxide in methanol under microwave irradiation to yield the corresponding 2-naphthoic acid.

-

Step 4: Amidation: Activate the carboxylic acid from Step 3 using a coupling agent (e.g., HATU) and react it with the desired amine in a solvent like DMF under microwave conditions to yield the final N-substituted this compound derivative.

Computational Protocol: DFT Calculations

This protocol outlines a best-practice approach for performing DFT calculations on this compound.[6][8]

-

Structure Preparation: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (a hybrid functional) is a robust choice.

-

Basis Set: 6-311++G(d,p). The '++' adds diffuse functions for non-bonding electrons, and '(d,p)' adds polarization functions for accurately describing bond angles.

-

Solvation: If simulating in solution, use a continuum model like the Polarizable Continuum Model (PCM).

-

Task: Run a geometry optimization calculation to find the lowest energy conformation.

-

-

Vibrational Frequency Calculation:

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Verification: Confirm that the optimization resulted in a true energy minimum by checking for the absence of imaginary frequencies.

-

Analysis: The output provides theoretical IR and Raman spectra, zero-point vibrational energy, and thermal corrections.

-

-

Electronic Property Analysis:

-

Using the optimized geometry, perform single-point energy calculations to derive additional properties.

-

NBO Analysis: Use the Pop=NBO keyword in Gaussian to perform Natural Bond Orbital analysis.

-

HOMO-LUMO: Visualize the frontier molecular orbitals and calculate the energy gap.

-

MEP: Generate the molecular electrostatic potential map to analyze charge distribution.

-

Computational Protocol: Molecular Docking

This protocol provides a general workflow for docking a this compound derivative into a protein active site.[18][19]

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.

-

Using software like AutoDock Tools, Chimera, or Maestro, remove water molecules and co-crystallized ligands.

-

Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Generate the 3D structure of the this compound derivative.

-

Perform energy minimization using a force field (e.g., MMFF94) or a quantum method.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Software: AutoDock Vina, Glide, GOLD, or similar docking program.

-

Grid Box Definition: Define the search space by creating a grid box that encompasses the known active site of the receptor.

-

Execution: Run the docking algorithm. The software will sample numerous conformations and orientations (poses) of the ligand within the grid box.

-

-

Analysis of Results:

-

The docking program will output a series of poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

-